Superior Efficacy for Atrial Flutter Cardioversion Compared to Amiodarone
Ibutilide demonstrates significantly superior efficacy in converting atrial flutter (AFL) compared to amiodarone. A meta-analysis of randomized controlled trials found that ibutilide is more effective for alleviating atrial flutter, with an odds ratio (OR) of 8.97 (95% CI: 4.51 to 17.84, P<0.00001) compared to amiodarone [1]. This finding is crucial as it quantifies a specific clinical scenario where ibutilide is the clearly preferred agent, distinguishing it from other options like amiodarone which may be more appropriate for other indications or patient populations.
| Evidence Dimension | Cardioversion efficacy for Atrial Flutter |
|---|---|
| Target Compound Data | OR = 8.97 (95% CI: 4.51 to 17.84) vs. amiodarone |
| Comparator Or Baseline | Amiodarone (reference group) |
| Quantified Difference | Ibutilide is 8.97 times more likely to convert AFL than amiodarone |
| Conditions | Meta-analysis of 8 randomized controlled trials involving 506 patients with atrial fibrillation and atrial flutter |
Why This Matters
This high odds ratio quantifies ibutilide's clear superiority over amiodarone for atrial flutter, guiding procurement for emergency and cardiology departments where rapid AFL conversion is critical.
- [1] Dong X, Zhu SN, Ding WH. Effectiveness and Safety of Ibutilide versus Amiodarone in Cardioversion of Atrial Fibrillation and Atrial Flutter: A Meta-Analysis. Chinese Journal of Evidence-Based Medicine. 2012;12(2):194-200. View Source
